N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

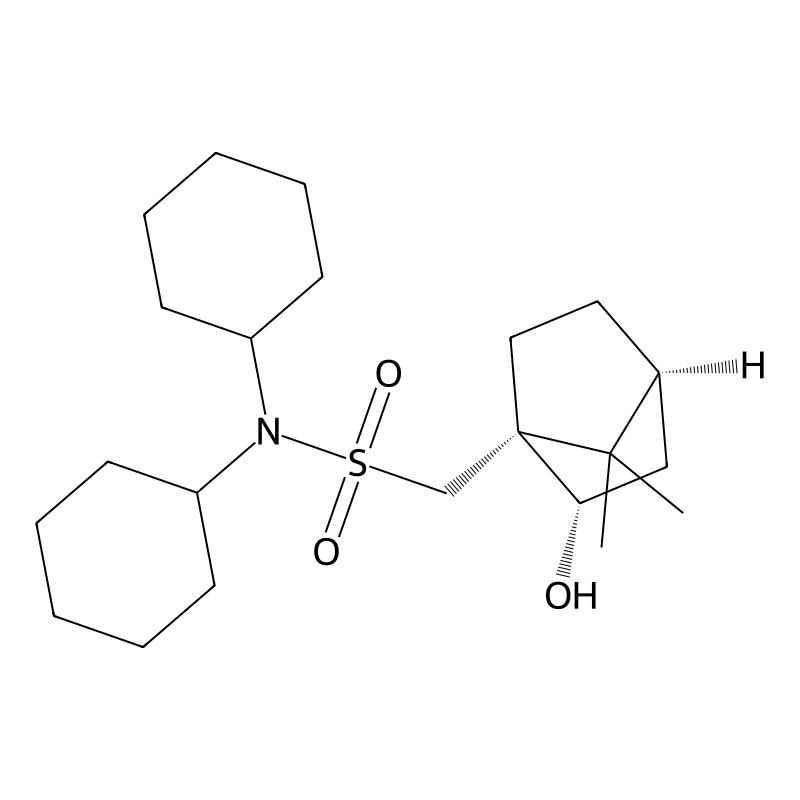

N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide is a complex organic compound featuring a bicyclic framework and a sulfonamide functional group. The compound has the molecular formula and a molecular weight of approximately 345.54 g/mol. Its structural uniqueness arises from the bicyclo[2.2.1]heptane core, which contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide can be attributed to its sulfonamide group, which is known for its ability to participate in nucleophilic substitutions and form various derivatives. The hydroxyl group on the bicyclic structure may also facilitate further chemical modifications, enabling the synthesis of analogs with enhanced properties.

Research indicates that N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide exhibits significant biological activity, particularly in enzyme inhibition and receptor modulation. Its unique structure suggests potential interactions with various biological pathways, making it a candidate for drug development aimed at specific therapeutic targets, including anti-inflammatory and analgesic effects.

The synthesis of N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide typically involves multi-step synthetic routes that may include:

- Formation of the Bicyclic Core: Initial cyclization reactions to construct the bicyclo[2.2.1]heptane framework.

- Introduction of Functional Groups: Subsequent steps to introduce the sulfonamide and hydroxyl groups.

- Purification: Techniques such as recrystallization or chromatography to isolate the target compound from byproducts.

N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide has potential applications in:

- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

- Biochemical Research: In studies investigating enzyme kinetics and biochemical pathways where sulfonamides play a role.

Interaction studies are crucial for understanding how N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide affects biological systems. Research may focus on:

- Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.

- Mechanism of Action: Investigating how this compound modulates biochemical pathways and its potential as an inhibitor or agonist.

Several compounds share structural or functional similarities with N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| S,S,S-CSDPHEN | Bicyclo[2.2.1]heptane framework | Contains different substituents affecting biological activity |

| Camphorsulfonic acid | Sulfonamide group | Widely used as a chiral auxiliary in synthesis |

| Benzimidazole derivatives | Similar sulfonamide functionality | Known for bromodomain inhibition properties |

These compounds highlight the diversity within this chemical class while underscoring the unique attributes of N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide due to its specific bicyclic structure and potential pharmacological applications.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant